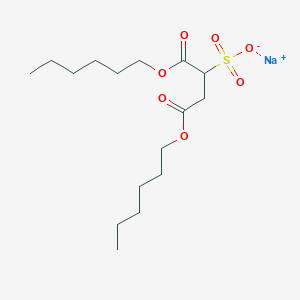
Methyl 3-oxo-3-(thiophen-2-YL)propanoate
Übersicht
Beschreibung
“Methyl 3-oxo-3-(thiophen-2-YL)propanoate” is a chemical compound with the CAS Number: 134568-16-4 . It has a molecular weight of 184.22 and its IUPAC name is methyl 3-oxo-3-(2-thienyl)propanoate . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “Methyl 3-oxo-3-(thiophen-2-YL)propanoate” involves several steps. In one method, sodium methoxide and toluene are heated to 100°C, and a solution of 2-acetylthiophene in dimethyl carbonate is added dropwise within 4 hours . The methanol formed in the reaction is distilled off as an azeotrope . The reaction mixture is then cooled and poured onto ice, and the organic phase is extracted three times with aqueous sodium sulphate solution and then concentrated under reduced pressure . The vacuum distillation of the crude product delivers the desired compound .Molecular Structure Analysis
The InChI code for “Methyl 3-oxo-3-(thiophen-2-YL)propanoate” is 1S/C8H8O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-oxo-3-(thiophen-2-YL)propanoate” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-3-(thiophen-2-YL)propanoate: A Comprehensive Analysis
Biocatalysis and Biotransformation: This compound has been used in biocatalytic processes to produce enantiomerically pure chemicals. The enantioselective bioreduction of Methyl 3-oxo-3-(thiophen-2-YL)propanoate can be optimized for industrial applications, providing a sustainable method for producing high-value chiral compounds .
Pharmaceutical Research: Due to its structural properties, this compound may serve as a precursor or an intermediate in the synthesis of various pharmaceuticals. Its potential to form stable compounds under different conditions makes it valuable for drug development studies.
Material Science: The thiophene moiety within the compound’s structure suggests its utility in the development of conductive polymers. These polymers can be used in electronic devices, solar cells, and other applications where conductivity is essential.
Analytical Chemistry: Methyl 3-oxo-3-(thiophen-2-YL)propanoate can be used as a standard or reference material in chromatography and mass spectrometry. Its well-defined properties allow for accurate calibration and method development.
Chemical Synthesis: This compound is likely used as a building block in organic synthesis, contributing to the creation of complex molecules for research or commercial purposes.
Computational Chemistry: The availability of this compound’s data for programs like Amber and GROMACS indicates its use in computational chemistry for molecular modeling and simulation studies .
Safety And Hazards
“Methyl 3-oxo-3-(thiophen-2-YL)propanoate” is associated with certain hazards. The GHS pictograms indicate that it can cause skin sensitization (H317) and is toxic to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding release to the environment (P273), collecting spillage (P391), and disposing of contents/container in accordance with local regulations (P501) .
Eigenschaften
IUPAC Name |
methyl 3-oxo-3-thiophen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCOUBWXEBETIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375089 | |
| Record name | Methyl 3-oxo-3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(thiophen-2-YL)propanoate | |
CAS RN |
134568-16-4 | |
| Record name | Methyl β-oxo-2-thiophenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134568-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxo-3-(thiophen-2-yl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134568164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-oxo-3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-oxo-3-(thiophen-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

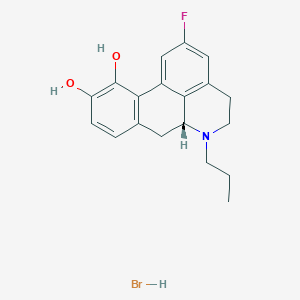
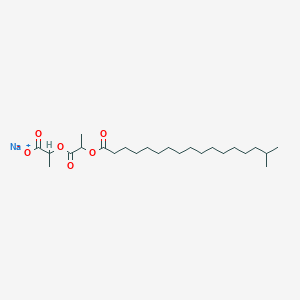
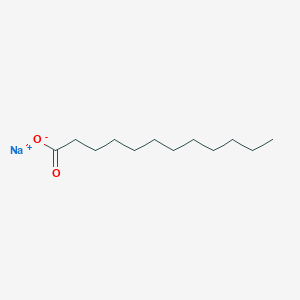
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)




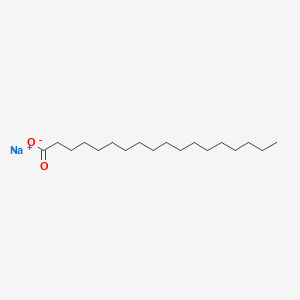
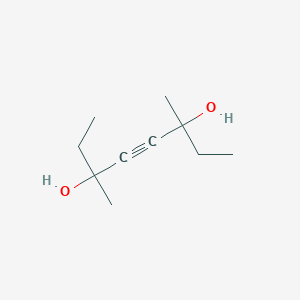
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)

![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)
